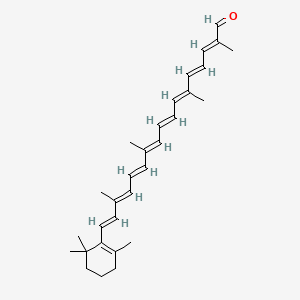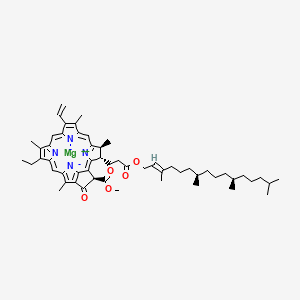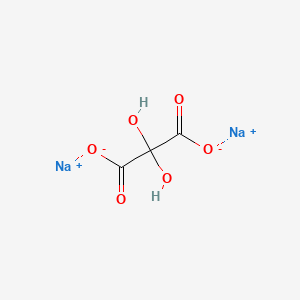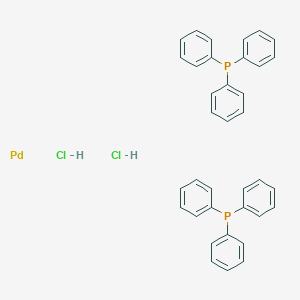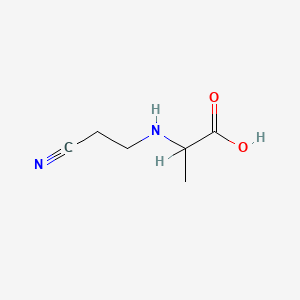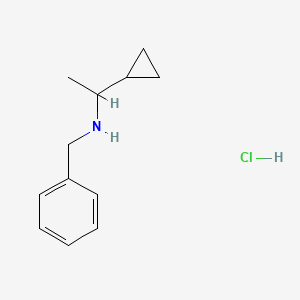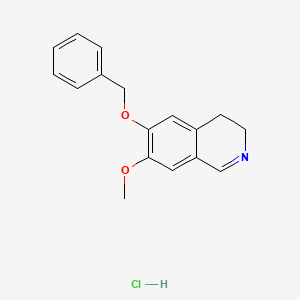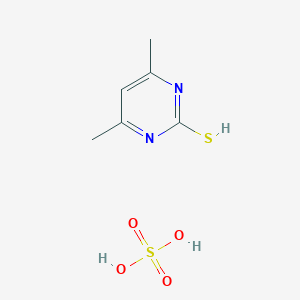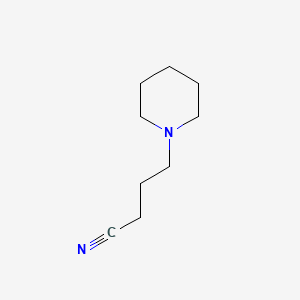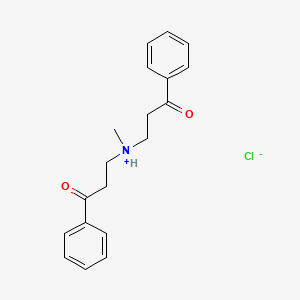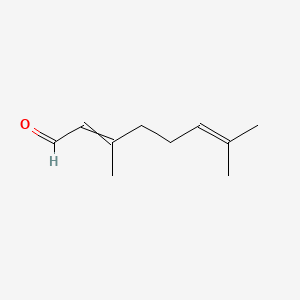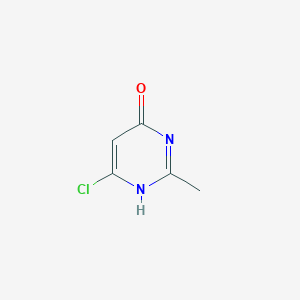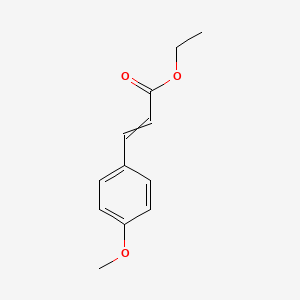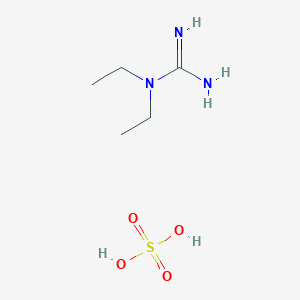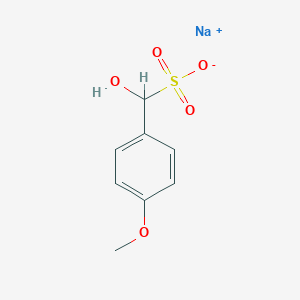
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;hydroxy-(4-methoxyphenyl)methanesulfonate” is known as Clarithromycin N-oxide. It is a derivative of the antibiotic Clarithromycin, which is widely used to treat various bacterial infections. Clarithromycin N-oxide is primarily studied as an impurity in pharmaceutical formulations of Clarithromycin .
准备方法
Synthetic Routes and Reaction Conditions: Clarithromycin N-oxide is synthesized through the oxidation of Clarithromycin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: The industrial production of Clarithromycin N-oxide follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
化学反应分析
Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: It can be reduced back to Clarithromycin under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Clarithromycin.
Substitution: Substituted derivatives of Clarithromycin N-oxide
科学研究应用
Clarithromycin N-oxide is primarily used in scientific research to study the stability and degradation pathways of Clarithromycin. It serves as a reference standard in pharmaceutical analysis to ensure the quality and safety of Clarithromycin formulations. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of Clarithromycin and its derivatives .
作用机制
The mechanism of action of Clarithromycin N-oxide is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action results in the inhibition of bacterial growth and replication. The N-oxide derivative may exhibit slightly different pharmacokinetic properties due to its altered chemical structure .
相似化合物的比较
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A related macrolide antibiotic with a broader spectrum of activity.
Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its pharmacokinetic and pharmacodynamic properties. It is primarily studied as an impurity and degradation product, providing insights into the stability and quality control of Clarithromycin formulations .
属性
IUPAC Name |
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNNXVXJKWJTK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
